molecular formula C13H17ClN2 B13918891 4-Benzylpiperidine-4-carbonitrile hydrochloride

4-Benzylpiperidine-4-carbonitrile hydrochloride

Cat. No.: B13918891
M. Wt: 236.74 g/mol
InChI Key: HSUMHOOAEMRTQE-UHFFFAOYSA-N
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Description

4-Benzylpiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C13H17N2Cl. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group and a carbonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylpiperidine-4-carbonitrile hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzylpiperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: 4-Benzylpiperidine-4-amine.

    Substitution: Halogenated or nitrated derivatives of the benzyl group.

Scientific Research Applications

4-Benzylpiperidine-4-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzylpiperidine-4-carbonitrile hydrochloride involves its interaction with monoamine oxidase enzymes. It functions as a monoamine oxidase inhibitor (MAOI), preferentially inhibiting MAO-A . This inhibition leads to increased levels of monoamines such as dopamine and norepinephrine in the brain, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylpiperidine: Similar structure but with the benzyl group attached to the second position of the piperidine ring.

    Benzylpiperazine: Contains a benzyl group attached to a piperazine ring.

    Tetrahydroisoquinoline: A different heterocyclic structure but with similar pharmacological properties.

Uniqueness

4-Benzylpiperidine-4-carbonitrile hydrochloride is unique due to its specific substitution pattern and its ability to selectively release dopamine and norepinephrine . This selectivity makes it a valuable compound for research in neuropharmacology and potential therapeutic applications.

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

4-benzylpiperidine-4-carbonitrile;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c14-11-13(6-8-15-9-7-13)10-12-4-2-1-3-5-12;/h1-5,15H,6-10H2;1H

InChI Key

HSUMHOOAEMRTQE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2)C#N.Cl

Origin of Product

United States

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